Cas no 955258-36-3 (3-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}-1-3-(trifluoromethyl)phenylurea)
3-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}-1-3-(trifluoromethyl)phenylurea Chemical and Physical Properties
Names and Identifiers
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- 3-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}-1-3-(trifluoromethyl)phenylurea
- 1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
- AKOS024644145
- F2372-0364
- 1-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- 955258-36-3
- 3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea
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- Inchi: 1S/C20H18F3N3O4/c21-20(22,23)13-2-1-3-14(7-13)25-19(28)24-9-12-6-18(27)26(10-12)15-4-5-16-17(8-15)30-11-29-16/h1-5,7-8,12H,6,9-11H2,(H2,24,25,28)
- InChI Key: BPMYTNFTSLUHHV-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)NC(NCC1CC(N(C2=CC=C3C(=C2)OCO3)C1)=O)=O)(F)F
Computed Properties
- Exact Mass: 421.12494055g/mol
- Monoisotopic Mass: 421.12494055g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 647
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 79.9Ų
3-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}-1-3-(trifluoromethyl)phenylurea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2372-0364-2μmol |
3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea |
955258-36-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2372-0364-5μmol |
3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea |
955258-36-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2372-0364-10μmol |
3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea |
955258-36-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2372-0364-20μmol |
3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea |
955258-36-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2372-0364-1mg |
3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea |
955258-36-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2372-0364-2mg |
3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea |
955258-36-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2372-0364-3mg |
3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea |
955258-36-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2372-0364-4mg |
3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea |
955258-36-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2372-0364-5mg |
3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea |
955258-36-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2372-0364-10mg |
3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea |
955258-36-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}-1-3-(trifluoromethyl)phenylurea Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 3-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}-1-3-(trifluoromethyl)phenylurea
Introduction to Compound with CAS No. 955258-36-3 and Product Name: 3-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}-1-3-(trifluoromethyl)phenylurea
The compound identified by the CAS number 955258-36-3 and the product name 3-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}-1-3-(trifluoromethyl)phenylurea represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a benzodioxole moiety, combined with a pyrrolidinone ring system and a trifluoromethylphenylurea moiety, endows this compound with unique physicochemical properties that make it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules incorporating fluorinated aromatic rings, such as the trifluoromethylphenylurea component in this compound. The trifluoromethyl group is known to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles, making it a highly sought-after substituent in drug design. The benzodioxole scaffold, often found in natural products and bioactive molecules, contributes to the compound's biological activity by interacting with specific targets in biological systems.
The pyrrolidinone ring system is another critical feature of this compound, providing a hydrogen bond donor/acceptor site that can interact with biological targets. This structural motif is frequently encountered in bioactive molecules due to its ability to form stable hydrogen bonds, which is crucial for achieving high affinity and selectivity. The combination of these structural elements suggests that this compound may exhibit multiple modes of action, making it a versatile tool for therapeutic intervention.
Recent studies have highlighted the importance of multi-target directed drug design (MTDD) in developing novel therapeutics. The compound under discussion exemplifies this approach by integrating multiple pharmacophoric units into a single molecular framework. This strategy has been shown to increase the likelihood of finding compounds with enhanced efficacy and reduced side effects. The presence of both the benzodioxole and pyrrolidinone moieties suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.
One of the most compelling aspects of this compound is its potential application in addressing neurological disorders. The benzodioxole moiety is known to interact with serotonin receptors, which are implicated in conditions such as depression and anxiety. Additionally, the pyrrolidinone ring can interact with GABA receptors, which play a crucial role in regulating neuronal excitability. These interactions make the compound a promising candidate for further investigation as a potential therapeutic agent for neurological conditions.
Another area of interest is the compound's potential role in anti-inflammatory applications. Inflammatory processes are central to many diseases, including autoimmune disorders and chronic inflammatory conditions. The trifluoromethylphenylurea moiety has been shown to modulate inflammatory pathways by interacting with key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). This suggests that the compound may have anti-inflammatory properties that could be exploited for therapeutic purposes.
The synthesis of this compound involves several sophisticated chemical transformations that highlight its complexity. The introduction of the benzodioxole scaffold requires careful consideration of regioselectivity and functional group compatibility. Similarly, the incorporation of the pyrrolidinone ring system necessitates precise control over reaction conditions to ensure high yield and purity. The final step involves coupling these moieties with the trifluoromethylphenylurea component through a urea linkage, which requires optimization to achieve optimal chemical properties.
From a computational chemistry perspective, understanding the interactions between this compound and its biological targets is crucial for rational drug design. Molecular docking studies have been employed to predict how this molecule might bind to various proteins involved in disease pathways. These studies have provided valuable insights into the binding modes and affinity of the compound, guiding further optimization efforts.
The pharmacokinetic properties of this compound are also an area of active investigation. Fluorinated aromatic rings are known to enhance metabolic stability by resisting degradation by cytochrome P450 enzymes. This property is particularly important for oral bioavailability and long-term efficacy. Additionally, the lipophilicity of the molecule must be carefully balanced to ensure optimal absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles.
In conclusion, the compound identified by CAS number 955258-36-3 and product name 3-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}-1-3-(trifluoromethyl)phenylurea represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further exploration in drug discovery. The combination of a benzodioxole, pyrrolidinone, and trifluoromethylphenylurea moiety provides multiple pharmacophoric units that can interact with various biological targets. Its potential applications in treating neurological disorders and inflammatory conditions make it an exciting prospect for future research.
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